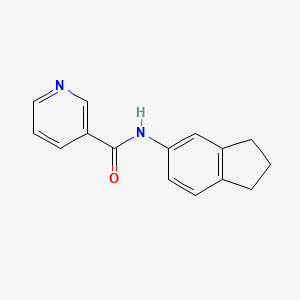
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide, also known as PHA-543613, is a small molecule that has been developed as a potential therapeutic agent for a range of diseases. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for easy delivery to cells in culture. The compound is also stable and easy to synthesize, making it a cost-effective option for research. However, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide. One area of interest is the compound's potential as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide in cancer treatment. Additionally, the compound's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide in human subjects. Finally, the compound's effects on glucose metabolism and insulin sensitivity suggest that it may have potential as a treatment for type 2 diabetes. Further studies are needed to explore this possibility.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydroindene with pyridine-3-carboxylic acid. The resulting intermediate is then treated with various reagents to yield the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the growth of cancer cells and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-5-2-8-16-10-13)17-14-7-6-11-3-1-4-12(11)9-14/h2,5-10H,1,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYALHALNGZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
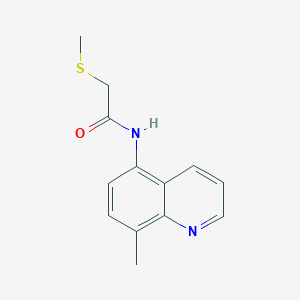
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)

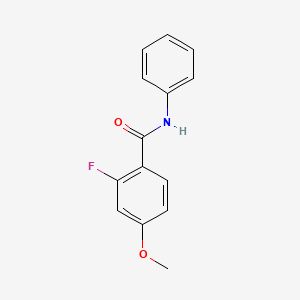



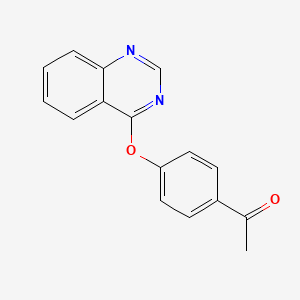
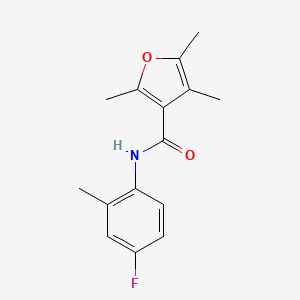
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)